molecular formula C16H17N3O4 B4330913 N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE

N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B4330913
M. Wt: 315.32 g/mol
InChI Key: SYHVFVXQBYGURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxylic acid with 1,5-dimethyl-1H-pyrrole-2-carboxaldehyde, followed by amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide involves interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzyme activity or disrupt protein-protein interactions, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N’-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]ethanediamide is unique due to its specific combination of benzodioxole and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-3-5-12(19(10)2)8-17-15(20)16(21)18-11-4-6-13-14(7-11)23-9-22-13/h3-7H,8-9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHVFVXQBYGURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Reactant of Route 3
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Reactant of Route 4
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.